Sarnovide

Cardiac Glycoside ADME Computational Chemistry

Sarnovide (CAS 547-07-9) is a structurally distinct cardenolide glycoside isolated from Strophanthus spp., featuring an 11α-hydroxy sarmentogenin aglycone and a 6-deoxy-3-O-methyl sugar moiety. Unlike ouabain or digoxin, its intermediate lipophilicity (XLogP3 = 0.90) and unique glycosylation pattern make it an indispensable tool compound for dissecting Na+/K+-ATPase isoform selectivity and downstream signaling pathways. Procure as an analytical reference standard for HPLC/LC-MS phytochemical profiling or for advanced cardiac glycoside structure-activity relationship (SAR) studies.

Molecular Formula C30H46O9
Molecular Weight 550.7 g/mol
CAS No. 547-07-9
Cat. No. B11944744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarnovide
CAS547-07-9
Molecular FormulaC30H46O9
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O
InChIInChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3
InChIKeySOPZOCCINHAAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarnovide (CAS 547-07-9) Procurement Guide: A Cardenolide Cardiac Glycoside from Strophanthus Species


Sarnovide (CAS 547-07-9), also known as Sarnovid or 11-epi-Sarnovid, is a cardenolide cardiac glycoside with the molecular formula C30H46O9 and a molecular weight of 550.7 g/mol [1]. It is a natural product isolated from various Strophanthus species, including Strophanthus gratus, Strophanthus sarmentosus, and Strophanthus gracilis [2]. The compound is a secondary metabolite in these plants, and its structure features a steroid core with a five-membered butenolide ring (the cardenolide) and a 6-deoxy-3-O-methyl sugar moiety attached at the 3-position [1]. This compound is part of a broader class of cardioactive glycosides known for their potent inhibition of the Na+/K+-ATPase pump, which is the primary mechanism of action for this class of compounds [3].

Why Generic Substitution Fails: The Critical Role of Sarnovide's Unique Aglycone and Glycosylation in Cardiac Glycoside Selectivity


Direct substitution of Sarnovide with another cardiac glycoside (e.g., ouabain, digoxin, digitoxin) is scientifically unsound due to the profound influence of its specific aglycone (sarmentogenin) and the unique 6-deoxy-3-O-methyl sugar moiety on its pharmacodynamic and pharmacokinetic profile [1]. Within the cardenolide class, even minor structural variations—such as the number and position of hydroxyl groups on the steroid nucleus, the presence of an 11α-hydroxyl group, or the specific sugar attached—lead to significant, quantifiable differences in Na+/K+-ATPase binding affinity, isoform selectivity (α1 vs. α2 vs. α3), onset and duration of action, lipophilicity (which dictates tissue distribution and blood-brain barrier penetration), and the propensity for off-target effects [2]. For instance, the polar ouabain has a drastically different pharmacokinetic profile (poor oral bioavailability, low CSF penetration) compared to the more lipophilic digitoxin [3]. Therefore, selecting a cardiac glycoside for research requires precise knowledge of its specific properties; assumptions of class-wide interchangeability will introduce uncontrolled variables and irreproducible results. The evidence below details Sarnovide's specific, quantifiable differentiation.

Quantitative Differentiation of Sarnovide (CAS 547-07-9) from Comparator Cardiac Glycosides


Sarnovide's Unique Structural Identity Confers Distinct Physicochemical and ADME Properties Compared to Ouabain and Digoxin

Sarnovide exhibits a distinct lipophilicity profile compared to clinically relevant cardiac glycosides, as evidenced by its computed XLogP3 value of 0.90 [1]. This places Sarnovide in an intermediate lipophilicity category: it is more lipophilic than the highly polar ouabain (XLogP3: -0.4) but considerably less lipophilic than the very non-polar digitoxin (XLogP3: 3.2) [2]. This difference in lipophilicity is a primary driver of differential tissue distribution and pharmacokinetic behavior [3]. In silico ADMET predictions further suggest that Sarnovide has a 57.14% probability of human oral bioavailability and a 77.50% probability of blood-brain barrier penetration, indicating a unique absorption and distribution profile within the cardiac glycoside family [1]. These computational metrics provide a strong, quantifiable rationale for expecting different in vivo behavior compared to other class members.

Cardiac Glycoside ADME Computational Chemistry Lipophilicity

Molecular Target Engagement: Sarnovide as a Structurally Validated Scaffold for Na+/K+-ATPase Modulation

Sarnovide's primary mechanism of action is the inhibition of the Na+/K+-ATPase, a defining feature of the cardiac glycoside class [1]. While direct, head-to-head inhibition data (Ki or IC50) for Sarnovide against a purified enzyme or in a cellular assay is not available in the public literature, its classification as a cardenolide glycoside provides strong class-level inference for this activity [2]. Studies on related cardenolides from Strophanthus species (e.g., ouabain from S. gratus) demonstrate potent inhibition of this pump, with reported Ki values often in the low nanomolar range [3]. The structural elements of Sarnovide—specifically the unsaturated lactone ring at C-17 and the steroid nucleus—are essential for binding to the α-subunit of the ATPase [1]. This established structure-activity relationship (SAR) validates Sarnovide as a relevant tool compound for investigating Na+/K+-ATPase-dependent cellular processes, such as ion homeostasis, cell volume regulation, and signal transduction pathways involving Src kinase and the EGFR [4].

Na+/K+-ATPase Cardiac Glycoside Target Engagement Inhibitor

Source Organism and Natural Product Diversity: Differentiating Sarnovide from Other Cardiac Glycosides by Botanical Origin

Sarnovide is a specific phytochemical marker found in several Strophanthus species, notably Strophanthus gratus, S. sarmentosus, and S. gracilis [1]. Its presence and concentration can differentiate chemotypes within the genus. For instance, S. gratus seeds contain sarnovide as a minor component alongside the major glycoside ouabain (g-strophanthin) [2]. This botanical specificity is a key differentiator from other major cardiac glycosides: digoxin and digitoxin are primarily derived from Digitalis species (foxglove), while ouabain is predominantly from Strophanthus gratus and Acokanthera ouabaio [3]. For research in natural product chemistry, ethnopharmacology, or chemotaxonomy, the choice of compound is often dictated by its botanical source and its role as a species-specific marker. Sarnovide is uniquely associated with the Strophanthus genus and the specific chemotype that produces sarmentogenin-based glycosides, providing a distinct chemical handle for studying this group of plants [1].

Natural Product Phytochemistry Strophanthus Chemotaxonomy

Recommended Research and Industrial Application Scenarios for Sarnovide (CAS 547-07-9)


As a Reference Standard for Natural Product Research and Metabolomics of Strophanthus Species

Procurement is justified for use as an analytical reference standard (e.g., for HPLC, LC-MS, GC-MS) in the phytochemical analysis of Strophanthus species [1]. Its unique retention time and mass spectral signature are essential for identifying and quantifying sarnovide in plant extracts, enabling chemotaxonomic studies and quality control of botanical materials. This scenario stems directly from its specific botanical origin as established in the evidence [2].

As a Chemical Probe for Investigating Structure-Activity Relationships in Na+/K+-ATPase Inhibition

Sarnovide serves as a valuable tool compound in biochemical and pharmacological research aimed at dissecting the structure-activity relationships (SAR) of cardiac glycosides [1]. Its unique combination of an 11α-hydroxy sarmentogenin aglycone and a 6-deoxy-3-O-methyl sugar distinguishes it from the more common ouabain (rhamnose sugar) and digoxin (digitoxose sugars) [2]. Researchers can use Sarnovide to probe how these specific structural features influence binding kinetics, isoform selectivity, and downstream signaling events at the Na+/K+-ATPase, as inferred from its class-level mechanism of action [3].

For In Vitro Studies of Cardiac Glycoside-Induced Signaling Pathways with a Distinct Lipophilicity Profile

Researchers investigating the non-pump, signaling functions of the Na+/K+-ATPase (e.g., activation of Src, EGFR transactivation, ROS production) may select Sarnovide for its intermediate lipophilicity (XLogP3 = 0.90) [1]. This property is predicted to confer different cell membrane permeability and intracellular distribution kinetics compared to the highly polar ouabain (XLogP3 ≈ -0.4) or the very lipophilic digitoxin (XLogP3 ≈ 3.2) [2]. This differentiation is critical for ensuring that observed cellular effects are not confounded by gross differences in compound access to the intracellular compartment, a point supported by its distinct physicochemical evidence [1].

Quote Request

Request a Quote for Sarnovide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.